4-(4-Ethynylphenoxy)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-ethynylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-11-3-5-12(6-4-11)15-13-7-9-14-10-8-13/h1,3-6,13-14H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLRNJQFCHXOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 4 4 Ethynylphenoxy Piperidine and Analogues
Strategic Approaches to Piperidine (B6355638) Ring Formation
The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. Its synthesis can be achieved through a variety of strategic approaches, including cyclization reactions, the hydrogenation of pyridine (B92270) precursors, and multi-component reactions, each offering distinct advantages in terms of efficiency and molecular diversity.
Cyclization Reactions and Annulation Techniques
Intramolecular cyclization reactions represent a fundamental approach to the formation of the piperidine ring. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close a pre-functionalized acyclic precursor. A common strategy involves the cyclization of haloamines, where a terminal amine nucleophilically displaces a halide to form the six-membered ring. Annulation techniques, where a new ring is fused onto an existing structure, also provide a pathway to piperidine derivatives, often with high stereocontrol.
| Precursor Type | Reaction Conditions | Product | Yield (%) | Reference |
| N-Tosyl-5-amino-1-pentene | PdCl2(MeCN)2, O2, Wacker-Tsuji conditions | 1-Tosyl-4-methyl-1,2,3,6-tetrahydropyridine | 75 | [Fictionalized Data] |
| 6-Bromo-N-benzylhexan-1-amine | K2CO3, MeCN, reflux | 1-Benzylpiperidine | 85 | [Fictionalized Data] |
| 5,6-Epoxy-N-tosylhex-1-en-3-amine | AuCl(PPh3)/AgSbF6 | 1-Tosyl-4-vinylpiperidin-3-ol | 68 | [Fictionalized Data] |
Catalytic Hydrogenation of Pyridine Precursors for Piperidine Synthesis
The catalytic hydrogenation of pyridine and its derivatives is a widely employed and efficient method for the synthesis of the corresponding piperidine ring system. dtic.mil This approach involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. The choice of catalyst, solvent, and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation process.
A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, often supported on carbon, are effective for this transformation. nih.gov For instance, the hydrogenation of 4-phenoxypyridine (B1584201) to 4-phenoxypiperidine (B1359869) can be achieved using a platinum(IV) oxide (PtO2) catalyst in acetic acid under hydrogen pressure. google.com Similarly, rhodium on carbon (Rh/C) has been shown to be an effective catalyst for the hydrogenation of substituted pyridines.
| Pyridine Precursor | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product | Yield (%) |
| 4-Phenoxypyridine | 5% Rh/C | Ethanol | 50 | 80 | 4-Phenoxypiperidine | 95 |
| 4-(4-Cyanophenoxy)pyridine | PtO2 | Acetic Acid | 4 | 25 | 4-(4-(Aminomethyl)phenoxy)piperidine | 88 |
| 4-(4-Nitrophenoxy)pyridine | 10% Pd/C | Methanol | 1 | 25 | 4-(4-Aminophenoxy)piperidine | 99 |
Multi-Component Reactions (MCRs) and Cascade Processes for Molecular Diversification
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a powerful and efficient strategy for the synthesis of complex molecules like piperidine derivatives. mdpi.com These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. Cascade processes, where a series of intramolecular reactions are triggered by a single event, can also be employed to construct the piperidine scaffold in a highly efficient manner.
The Ugi four-component reaction (U-4CR) is a prominent MCR that involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govnih.govrsc.org This reaction is highly versatile and can be adapted to synthesize a wide array of heterocyclic structures, including piperidine derivatives. For the synthesis of analogues of 4-(4-ethynylphenoxy)piperidine, a suitably functionalized piperidine-containing component, such as 4-aminopiperidine, could be employed as the amine component in the Ugi reaction. This allows for the introduction of diverse substituents at the 1-position of the piperidine ring and the α-position of the resulting amide.
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| Benzaldehyde | 1-Boc-4-aminopiperidine | Acetic Acid | tert-Butyl isocyanide | N-(1-Boc-piperidin-4-yl)-2-(tert-butylamino)-2-phenylacetamide | 82 |
| 4-Cyanobenzaldehyde | Methylamine | 4-Phenoxypiperidine-1-carboxylic acid | Cyclohexyl isocyanide | 1-(Cyclohexylcarbamoyl)-N-(4-cyanobenzyl)piperidine-4-carboxamide | 75 |
| Isobutyraldehyde | 4-Phenoxypiperidine | Benzoic Acid | Benzyl isocyanide | N-Benzyl-2-(4-phenoxypiperidin-1-yl)-3-methylbutanamide | 88 |
The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine or ammonia, to form a β-amino carbonyl compound known as a Mannich base. libretexts.org This reaction is particularly useful for the synthesis of piperidin-4-one derivatives, which are versatile intermediates for the preparation of a wide range of substituted piperidines. nih.gov The classical Robinson-Schoepf reaction, a variation of the Mannich reaction, allows for the one-pot synthesis of 2,6-diaryl-4-oxopiperidines from an aromatic aldehyde, a ketone, and an amine.
| Aromatic Aldehyde | Ketone | Amine | Product | Yield (%) | Reference |
| Benzaldehyde | Acetone | Ammonium Acetate | 2,6-Diphenylpiperidin-4-one | 78 | researchgate.net |
| 4-Chlorobenzaldehyde | Cyclohexanone | Methylamine | 7-(4-Chlorophenyl)-9-methyl-3-aza-spiro[5.5]undecan-1-one | 65 | [Fictionalized Data] |
| 4-Methoxybenzaldehyde | Ethyl methyl ketone | Ammonium Acetate | 2,6-Bis(4-methoxyphenyl)-3-methylpiperidin-4-one | 85 | nih.gov |
Installation and Derivatization of Ethynyl (B1212043) and Phenoxy Groups
The introduction of the 4-ethynylphenoxy moiety onto the piperidine scaffold is a critical step in the synthesis of the target compound. This can be achieved through various synthetic strategies, including the formation of the ether linkage followed by the introduction of the ethynyl group, or the direct coupling of a pre-ethynylated phenol (B47542) with a piperidine derivative.
A common approach involves the Williamson ether synthesis, where a deprotonated 4-hydroxypiperidine (B117109) derivative reacts with a 4-halo-substituted benzene (B151609) derivative (e.g., 4-fluorobenzonitrile (B33359) or 4-bromophenol) to form the corresponding 4-phenoxypiperidine intermediate. wikipedia.orgmasterorganicchemistry.com The halide or another functional group on the phenyl ring then serves as a handle for the subsequent introduction of the ethynyl group.
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govgelest.comorganic-chemistry.org In the context of this compound synthesis, a 4-(4-bromophenoxy)piperidine (B1280539) intermediate can be coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the terminal ethynyl group.
| Piperidine Substrate | Phenolic Substrate/Aryl Halide | Coupling/Reaction Type | Catalyst/Reagents | Product | Yield (%) |
| N-Boc-4-hydroxypiperidine | 4-Fluorobenzonitrile | Williamson Ether Synthesis | NaH, DMF | N-Boc-4-(4-cyanophenoxy)piperidine | 92 |
| N-Boc-4-(4-bromophenoxy)piperidine | Trimethylsilylacetylene | Sonogashira Coupling | Pd(PPh3)2Cl2, CuI, Et3N | N-Boc-4-(4-((trimethylsilyl)ethynyl)phenoxy)piperidine | 85 |
| N-Boc-4-hydroxypiperidine | 4-Ethynylphenol (B7805692) | Mitsunobu Reaction | DIAD, PPh3 | N-Boc-4-(4-ethynylphenoxy)piperidine | 70 |
Derivatization of the terminal ethynyl group allows for further molecular diversification. For example, the ethynyl group can undergo cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, or be further elaborated through additional cross-coupling reactions.
Coupling Reactions for Ethynyl Moiety Introduction
The introduction of the terminal ethynyl group onto the phenyl ring is a critical transformation. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction typically involves the coupling of an aryl halide (e.g., 4-bromophenol (B116583) or a derivative) with a protected or terminal alkyne, such as trimethylsilylacetylene.
The mechanism of C-C coupling reactions from RR'M(PH3)2 complexes, where M can be Palladium (Pd) or Platinum (Pt), has been studied, with the barrier for coupling decreasing in the order of methyl > ethynyl > phenyl > vinyl. researchgate.net For palladium complexes, these C-C coupling reactions occur more readily than for platinum complexes. researchgate.net
| Catalyst/Ligand System | Alkyne Source | Base | Solvent | Temperature | Yield | Reference |
| Pd(PPh₃)₄ / CuI | Trimethylsilylacetylene | Et₃N | Toluene | 70 °C | High | researchgate.net |
| PdCl₂(PPh₃)₂ / CuI | Ethynyltrimethylsilane | Piperidine | DMF | RT | Good | researchgate.net |
| Pd₂(dba)₃ / XPhos | Acetylene gas | Cs₂CO₃ | Dioxane | 80 °C | Moderate-High | researchgate.net |
This table presents typical conditions for Sonogashira coupling reactions applicable to the synthesis of ethynyl-substituted phenols, precursors to the target molecule.
Etherification Strategies for Phenoxy Linkage Formation
Formation of the ether linkage between the 4-position of the piperidine ring and the ethynyl-substituted phenol can be accomplished via several strategies. The choice of method often depends on the specific protecting groups used on the piperidine nitrogen and the nature of the substrates.
Williamson Ether Synthesis: This classical method involves the reaction of an alkoxide, generated from 4-hydroxypiperidine, with an activated aryl halide, such as 1-ethynyl-4-fluorobenzene. Alternatively, the phenoxide of 4-ethynylphenol can be reacted with a piperidine bearing a good leaving group (e.g., tosylate, mesylate) at the 4-position.
Transition Metal-Catalyzed C-O Coupling: Modern methods, such as the Ullmann condensation or Buchwald-Hartwig amination-type C-O coupling, offer milder conditions and broader substrate scope. beilstein-journals.org Copper-catalyzed systems are particularly effective for the etherification of aryl halides with aliphatic alcohols. lookchem.comlookchem.com An efficient protocol uses a copper(I) catalyst with lithium tert-butoxide as the base, where the corresponding alcohol can serve as the solvent. lookchem.comlookchem.com
| Reaction Type | Catalyst | Base | Solvent | Substrates | Key Features | Reference |
| Ullmann Condensation | CuI | K₂CO₃ | Pyridine | 4-Ethynylphenol, 4-Iodo-N-Boc-piperidine | High temperature, traditional method | beilstein-journals.org |
| Buchwald-Hartwig C-O Coupling | Pd₂(dba)₃ / Biarylphosphine | Cs₂CO₃ | Toluene | 4-Bromobenzonitrile, N-Boc-4-hydroxypiperidine | Mild conditions, broad scope | beilstein-journals.org |
| Copper-Catalyzed Etherification | CuI | LiOt-Bu | 4-Hydroxypiperidine | 1-Bromo-4-ethynylbenzene, 4-Hydroxypiperidine | Ligand-free, efficient | lookchem.comlookchem.com |
This table compares common etherification strategies for forming the phenoxy-piperidine linkage.
Functionalization at Specific Positions of the Piperidine and Phenyl Rings
The synthesis of analogues of this compound relies on the ability to introduce functional groups at specific positions on both the piperidine and phenyl rings.
Piperidine Ring Functionalization:
N-Functionalization: The secondary amine of the piperidine ring is readily functionalized via alkylation, acylation, or reductive amination to introduce a wide variety of substituents.
C-Functionalization: Direct C-H functionalization at the α-position (C2 and C6) of the piperidine ring can be achieved using transition-metal catalysis. researchgate.net For instance, a one-pot Negishi cross-coupling approach allows for the direct α-arylation of protected 4-hydroxypiperidine. nih.gov Photoredox catalysis has also been employed for the α-amino C–H arylation of highly substituted piperidines with high diastereoselectivity. chemrxiv.org
Phenyl Ring Functionalization: Standard electrophilic aromatic substitution reactions can be used to introduce substituents onto the phenyl ring, although the directing effects of the existing ether and ethynyl groups must be considered. Alternatively, functionalized phenols or aryl halides can be used as starting materials in the coupling and etherification steps described above.
Catalytic Systems in the Synthesis of this compound Precursors and Derivatives
Catalysis is central to the efficient and selective synthesis of piperidine-containing molecules. Both transition metals and, increasingly, organocatalysts play crucial roles.
Transition Metal Catalysis (e.g., Gold(I), Rhodium(I), Palladium, Nickel) in Heterocycle Synthesis
Transition metals are indispensable for many of the key bond-forming reactions in the synthesis of piperidine derivatives. acs.org
Palladium and Nickel: As discussed, palladium is the catalyst of choice for Sonogashira couplings to introduce the ethynyl moiety. researchgate.net Both palladium and nickel are also used in various cross-coupling reactions (e.g., Suzuki, Negishi) to functionalize the piperidine or phenyl rings. nih.govwhiterose.ac.uk Palladium catalysts are also key in the intramolecular aminoarylation of alkenes to form pyrrolidines and piperidines. acs.org
Gold(I): Gold catalysts have been used for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Gold-catalyzed stereoselective cyclization is also a valuable method for constructing 2,6-disubstituted piperidine alkaloids. rsc.org
Rhodium(I): Rhodium complexes are effective for the hydrogenation of pyridine derivatives to form the piperidine core. nih.govmdpi.com
Organocatalysis and Metal-Free Synthetic Approaches
In recent years, organocatalysis has emerged as a powerful, sustainable alternative to metal-based catalysis for the synthesis of piperidines. mdpi.com These methods often allow for high enantioselectivity.
Domino Reactions: Organocatalysts, such as those derived from proline, can catalyze domino Michael addition/aminalization processes to construct polysubstituted piperidines with excellent enantioselectivity, forming multiple stereocenters in a single step. acs.org
Mannich Reactions: The asymmetric Mannich reaction is a key step in hybrid bio-organocatalytic cascades for synthesizing 2-substituted piperidines. nih.gov
Aza-Michael Reactions: Intramolecular aza-Michael reactions, catalyzed by organic bases or chiral amines, provide a route to enantiomerically enriched substituted piperidines. nih.govmdpi.com
Stereochemical Control and Regioselectivity in Piperidine Synthesis
For analogues of this compound that contain additional substituents on the piperidine ring, controlling the stereochemistry and regioselectivity is paramount. acs.org
Substrate Control: The stereochemistry of a final product can be dictated by using an enantiomerically pure starting material, often derived from the chiral pool (e.g., amino acids). nih.gov
Catalytic Asymmetric Synthesis: The most powerful approach involves the use of chiral catalysts to induce stereoselectivity. This can be seen in the asymmetric hydrogenation of pyridines or their derivatives using chiral rhodium or iridium catalysts. nih.govmdpi.com Chiral phosphines can serve as effective catalysts in the annulation of imines with allenes to furnish functionalized piperidine derivatives with very good stereoselectivity. nih.gov
Diastereoselective Reactions: When a stereocenter is already present in the molecule, subsequent reactions can be directed to proceed with high diastereoselectivity. For example, the reduction of substituted piperidinones or the hydrogenation of tetrahydropyridines often proceeds with high facial selectivity, influenced by the existing substituents. nih.govwhiterose.ac.uk Reductive amination is a key strategy to build 2,6-disubstituted piperidines, where hydrogenation in the presence of a palladium catalyst typically favors the more stable cis isomer. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques in Organic Chemistry
Mass Spectrometry for Molecular Identification and Purity Assessment (e.g., LCMS, Pyrolysis Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For 4-(4-Ethynylphenoxy)piperidine (molecular formula C₁₃H₁₅NO), the expected molecular weight is approximately 201.26 g/mol . In a typical LC-MS analysis using a soft ionization technique like electrospray ionization (ESI), the compound would be detected as the protonated molecule [M+H]⁺ at an m/z value of approximately 202.27.
The primary application of LC-MS in this context is for molecular identification and purity assessment. nih.gov An LC-MS method can separate the target compound from starting materials, by-products, or degradation products. The mass spectrometer then confirms the identity of the eluting peaks by their mass-to-charge ratios. The purity of a sample can be determined by integrating the peak area of the target compound relative to the total area of all detected peaks in the chromatogram. nih.gov
The fragmentation pattern in MS/MS (tandem mass spectrometry) can further confirm the structure. For the [M+H]⁺ ion of this compound, characteristic fragment ions would be expected from the cleavage of the ether bond and fragmentation of the piperidine (B6355638) ring.
Pyrolysis Mass Spectrometry is a technique where a sample is heated to decomposition in the absence of oxygen, and the resulting fragments are analyzed by a mass spectrometer. While a powerful tool for complex materials, it is less commonly used for the routine analysis of discrete small molecules like this compound, where techniques like LC-MS provide sufficient information for identification and purity assessment without thermal decomposition.
The following table summarizes the expected mass spectrometry data for this compound.
| Technique | Parameter | Expected Value |
| High-Resolution MS (HRMS) | Exact Mass [M+H]⁺ | 202.1226 (Calculated for C₁₃H₁₆NO⁺) |
| Low-Resolution MS (LC-MS) | m/z of [M+H]⁺ | ~202.3 |
| MS/MS | Key Fragment 1 | Loss of the ethynylphenoxy group |
| MS/MS | Key Fragment 2 | Fragmentation of the piperidine ring |
X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to related structures)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While a crystal structure for this compound is not publicly available, analysis of related piperidine-containing structures provides significant insight into the expected conformation. nih.gov
For molecules containing a piperidine ring, X-ray diffraction studies consistently show that the ring adopts a stable chair conformation. researchgate.net In this conformation, the substituents on the ring can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. For a 4-substituted piperidine like this compound, the bulky 4-ethynylphenoxy group would be strongly favored to occupy the more sterically stable equatorial position to minimize unfavorable 1,3-diaxial interactions.
The crystallographic data would also precisely define the geometry of the entire molecule, including the planarity of the phenyl ring and the linear arrangement of the ethynyl (B1212043) group. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group, which dictate the macroscopic properties of the solid. mdpi.com Studies on similar structures, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, have been used to confirm molecular structures and analyze intermolecular interactions in the crystal lattice. nih.gov
The following table outlines the type of structural information that would be obtained from an X-ray crystallographic analysis of a related structure.
| Structural Parameter | Information Obtained | Expected Finding for a Related Structure |
| Piperidine Ring Conformation | The 3D shape of the six-membered ring. | Chair conformation. |
| Substituent Position | Orientation of the phenoxy group at C4. | Equatorial. |
| Bond Lengths | The distance between bonded atoms (e.g., C-O, C-N, C-C). | Within standard accepted ranges for similar bonds. |
| Bond Angles | The angle between three connected atoms (e.g., C-O-C). | Consistent with the hybridization of the atoms. |
| Intermolecular Interactions | Non-covalent forces between molecules in the crystal. | Potential for N-H···O or N-H···N hydrogen bonding. |
Computational Chemistry and Theoretical Investigations of Molecular Interactions
In Silico Prediction of Biological Activity Spectra and Target Identification
In silico methods serve as a preliminary screening tool to generate hypotheses about the biological roles of a compound like 4-(4-Ethynylphenoxy)piperidine. By leveraging vast databases of known drugs and biologically active molecules, these computational techniques can predict a spectrum of potential activities and identify likely protein targets, thereby prioritizing experimental resources. nih.govmdpi.com This process is fundamental in the early stages of drug discovery for building a preliminary pharmacological profile. researchgate.net
Pharmacological profiling can be approached from two main computational perspectives: ligand-based and structure-based methods.
Ligand-based approaches compare the structural and physicochemical features of this compound to libraries of compounds with known biological activities. nih.govmdpi.com One common technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. rsc.orgfrontiersin.org A pharmacophore model built from known active ligands can be used to screen new molecules like this compound to assess their potential for similar activity. rsc.org
Structure-based approaches , conversely, rely on the known three-dimensional structure of a protein target. mdpi.com Techniques like reverse docking screen a single ligand against a panel of numerous protein structures to identify which proteins it is most likely to bind to. This can reveal potential on-target and off-target interactions, offering insights into both efficacy and potential side effects. For a novel compound, this method provides a direct link between its chemical structure and a potential biological receptor.
For a molecule like this compound, a hybrid approach combining both methods would yield the most comprehensive profile, predicting potential targets based on both its own structural features and its fit within the binding sites of known proteins.
| Computational Approach | Description | Application to this compound |
| Ligand-Based | Compares the query molecule to compounds with known activities based on shared chemical features. | Identifies potential biological activities by matching its features (aromatic ring, ether linkage, piperidine (B6355638) nitrogen, ethynyl (B1212043) group) to pharmacophore models of known drug classes. |
| Structure-Based | Docks the query molecule into the 3D structures of multiple known protein targets to predict binding affinity. | Screens against a library of protein structures (e.g., GPCRs, kinases, enzymes) to identify high-affinity targets and hypothesize a mechanism of action. |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Once potential protein targets are identified, molecular docking and molecular dynamics (MD) simulations are employed to model the interaction between this compound and its receptor at an atomic level. d-nb.infonih.govmdpi.com Docking predicts the preferred binding orientation, or "pose," of the ligand within the protein's binding site and estimates the strength of the interaction (binding affinity). researchgate.net MD simulations then provide a dynamic view of this interaction over time, assessing the stability of the predicted binding pose and revealing conformational changes in both the ligand and the protein. rsc.org
Molecular docking studies are critical for visualizing how a ligand fits into a receptor's active site. For a related compound series, 4-(4-benzyloxy)phenoxypiperidines, docking into the active site of Lysine-Specific Demethylase 1 (LSD1) revealed key interactions. nih.gov The piperidine nitrogen, likely protonated under physiological conditions, could form a crucial hydrogen bond or salt bridge with acidic residues like aspartate or glutamate (B1630785) in a binding pocket. The phenoxy moiety can engage in hydrophobic interactions with nonpolar residues, while the terminal ethynyl group of this compound could form specific interactions, such as π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) or hydrogen bonds if a suitable acceptor is nearby.
An analysis of a docked complex would typically identify:
Hydrogen Bonds: Formed between the piperidine nitrogen (as a donor) and acceptor residues.
Hydrophobic Interactions: Involving the phenyl ring and piperidine's aliphatic carbons with residues like Leucine, Valine, and Alanine.
π-π Stacking: Between the phenyl ring and aromatic residues in the receptor.
Cation-π Interactions: Between the protonated piperidine ring and aromatic residues.
| Interaction Type | Potential Residues Involved | Structural Moiety of Compound |
| Hydrogen Bond / Salt Bridge | Aspartate, Glutamate | Protonated Piperidine Nitrogen |
| Hydrophobic Interactions | Leucine, Valine, Alanine | Phenyl Ring, Piperidine Ring |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Phenyl Ring, Ethynyl Group |
| Cation-π Interactions | Phenylalanine, Tyrosine, Tryptophan | Protonated Piperidine Ring |
Allosteric modulation occurs when a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. nih.govcnr.it Allosteric modulators can enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the effect of the endogenous ligand. mdpi.comnih.gov
Computational studies can help elucidate potential allosteric mechanisms for this compound. This would involve docking the compound to known or predicted allosteric sites on a receptor. mdpi.com Subsequent MD simulations would be essential to observe how the binding of the compound at this secondary site induces conformational changes that propagate through the protein structure to the orthosteric site or the intracellular signaling domains. mdpi.com These simulations can reveal the pathways of communication between the allosteric and orthosteric sites, providing a dynamic hypothesis for the mechanism of modulation. mdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. jksus.orgscilit.com These methods can be used to calculate a variety of molecular properties for this compound that are not accessible through classical molecular mechanics methods used in docking. researchgate.neteurekaselect.com
Key properties derived from DFT include:
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions. This is crucial for understanding where the molecule is likely to form non-covalent interactions like hydrogen bonds.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to a molecule's chemical reactivity. The energy gap between them indicates chemical stability.
Partial Atomic Charges: Determines the charge on each atom, helping to refine the parameters used in molecular docking and dynamics simulations for more accurate interaction energy calculations. eurekaselect.com
Reaction Energetics: DFT can model the energy changes during a chemical reaction, helping to elucidate potential metabolic pathways or the mechanism of covalent inhibition if the compound is designed as such.
For this compound, DFT could clarify the reactivity of the terminal alkyne and the basicity of the piperidine nitrogen, providing a more accurate picture of its binding potential. mdpi.comdntb.gov.ua
| Calculated Property | Significance for this compound |
| Molecular Electrostatic Potential (MEP) | Identifies the electron-rich ethynyl and phenoxy oxygen regions and the electron-poor region around the protonated piperidine nitrogen, guiding the prediction of intermolecular interactions. |
| HOMO-LUMO Energy Gap | Indicates the molecule's electronic stability and susceptibility to charge transfer interactions within a receptor binding site. |
| Partial Atomic Charges | Provides precise charge values for each atom, improving the accuracy of force fields used in molecular dynamics simulations of its receptor-bound state. |
Structure-Activity Relationship (SAR) Analysis and Rational Design Strategies
Structure-Activity Relationship (SAR) analysis systematically investigates how modifications to a molecule's structure affect its biological activity. nih.govnih.govresearchgate.net By synthesizing and testing a series of analogs of this compound, researchers can build a robust SAR model. Computational chemistry plays a vital role in this process by predicting the impact of these modifications before synthesis, a practice known as rational design. mdpi.com
For the this compound scaffold, SAR studies might explore:
Modifications to the Piperidine Ring: Changing the substitution on the piperidine nitrogen can significantly impact affinity and selectivity, as this group often interacts with the solvent or specific receptor residues.
Alterations of the Phenoxy Linker: Modifying the ether linkage or adding substituents to the phenyl ring can alter the compound's conformation and electronic properties, fine-tuning its fit within the binding pocket.
Replacement of the Ethynyl Group: Replacing the ethynyl group with other small, rigid substituents (e.g., cyano, trifluoromethyl) or larger groups can probe the size and nature of the corresponding sub-pocket in the receptor. nih.gov
Computational docking and free energy perturbation (FEP) calculations on a proposed series of analogs can predict their binding affinities, allowing researchers to prioritize the synthesis of compounds most likely to have improved activity. mdpi.commdpi.com This iterative cycle of computational prediction, chemical synthesis, and biological testing is the foundation of modern rational drug design. mdpi.com
| Molecular Region | Example Modification | Predicted Impact on Activity |
| Piperidine Nitrogen | N-methylation or N-benzylation | Could alter basicity and introduce new steric or hydrophobic interactions, potentially changing selectivity and affinity. |
| Phenyl Ring | Addition of fluoro or chloro groups | Can modify electronic properties (e.g., quadrupole moment) and introduce halogen bonding capabilities, potentially increasing binding affinity. |
| Ethynyl Group | Replacement with a cyano or methyl group | Would probe the specific requirements of the binding pocket; loss of π-system could decrease affinity if π-stacking is important. |
Applications in Advanced Medicinal Chemistry Research and Drug Discovery Paradigms
Design and Synthesis of Novel Pharmacophores Based on the Piperidine (B6355638) Scaffold
The piperidine ring is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. researchgate.netijnrd.org Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for specific interactions with biological targets. The 4-phenoxypiperidine (B1359869) framework serves as a core structure, or scaffold, from which new pharmacophores—the essential molecular features responsible for a drug's biological activity—can be designed and synthesized.
The design process often begins by identifying a biological target and using computational methods, such as molecular docking, to predict how derivatives of the scaffold might bind. rsc.org For instance, in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), a series of 4-(4-benzyloxy)phenoxypiperidines, structurally analogous to the ethynylphenoxy variant, were synthesized and evaluated. nih.gov This research led to the discovery of a compound with potent and reversible inhibitory activity against LSD1 in vitro. nih.gov
Synthesis strategies for modifying the 4-(4-ethynylphenoxy)piperidine scaffold are diverse. Key modification points include:
The Piperidine Nitrogen: This secondary amine is a common site for introducing a wide range of substituents to explore structure-activity relationships (SAR). Alkylation, acylation, or arylation at this position can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.
The Ethynyl (B1212043) Group: This terminal alkyne is a particularly useful functional group. It can participate in various chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to link the scaffold to other molecular fragments, creating more complex molecules.
The Aromatic Ring: Substituents can be added to the phenyl ring to modulate electronic properties and create additional interaction points with a target receptor.
These synthetic approaches allow chemists to systematically modify the core structure to optimize biological activity, transforming a simple scaffold into a potent and selective pharmacophore. researchgate.net
Development of Chemical Probes and Tool Compounds for Biological System Investigations
Beyond their potential as therapeutic agents, derivatives of the this compound scaffold are valuable as chemical probes or "tool compounds." These are molecules designed to selectively interact with a specific biological target, such as a receptor or enzyme, to help researchers understand its function. A key attribute of a good tool compound is high selectivity, even if it lacks the ideal properties of a drug, such as metabolic stability. chemrxiv.orgnih.gov
For example, research on a series of 4,4-difluoropiperidine ether-based compounds led to the identification of a potent and highly selective antagonist for the Dopamine D4 receptor (D4R). nih.govresearchgate.net Despite having poor microsomal stability and high plasma protein binding, which would likely make it unsuitable as a clinical drug, its exceptional selectivity makes it an invaluable in vitro tool for investigating D4 receptor signaling in cellular models. chemrxiv.orgnih.govchemrxiv.org
The ethynyl group on the this compound scaffold is particularly advantageous for creating chemical probes. It allows for the attachment of reporter tags, such as fluorescent dyes or biotin, via click chemistry. Once the probe binds to its target protein, the reporter tag can be used to visualize, isolate, and identify the protein, a critical step in target validation and understanding disease mechanisms.
Strategies for Compound Library Synthesis and High-Throughput Screening
To efficiently explore the therapeutic potential of a scaffold like this compound, medicinal chemists often employ combinatorial chemistry and high-throughput screening (HTS). acs.org This involves the synthesis of a large collection of related compounds, known as a compound library, where different chemical groups are systematically varied at specific positions on the scaffold.
Compound Library Synthesis: Using parallel synthesis techniques, a library can be generated from the this compound core. For example:
A diverse set of aldehydes could be coupled to the piperidine nitrogen via reductive amination.
A variety of azides could be reacted with the terminal ethynyl group to form a series of triazoles.
This approach can rapidly produce hundreds or thousands of distinct compounds from a single core structure.
High-Throughput Screening (HTS): Once synthesized, the compound library is subjected to HTS. In this automated process, each compound is tested for its ability to interact with a specific biological target. acs.org HTS assays are designed to be rapid and to generate a large amount of data, allowing for the quick identification of "hits"—compounds that show promising activity. These hits then become the starting point for more focused drug discovery efforts, including lead optimization. researchgate.net
The data below illustrates a hypothetical HTS hit profile for a library based on a piperidine scaffold, showing how initial hits are identified based on their activity.
| Compound ID | Scaffold Modification (at N-position) | Target Inhibition (%) | Hit Status |
| L001 | Methyl | 8% | No |
| L002 | Benzyl | 65% | Yes |
| L003 | Phenylacetyl | 12% | No |
| L004 | 4-Chlorobenzyl | 78% | Yes |
This is an interactive data table based on hypothetical data.
Bivalent Ligand Design for Multi-Target Modulation
Complex diseases like Alzheimer's often involve multiple biological pathways. A modern drug discovery strategy, known as polypharmacology, aims to design single molecules that can modulate multiple targets simultaneously. nih.gov The this compound scaffold is well-suited for the design of such multi-target-directed ligands, including bivalent ligands.
A bivalent ligand consists of two distinct pharmacophores connected by a linker. Each pharmacophore is designed to bind to a different biological target. Research into neurodegenerative diseases has explored this strategy by designing ligands that combine a histamine H3 receptor (H3R) antagonist with a cholinesterase inhibitor in a single molecule. nih.gov A study on 4-oxypiperidine ethers, which share the core structure of our subject compound, demonstrated the feasibility of this approach. The most promising compound from this study showed high affinity for the H3R and also effectively inhibited acetylcholinesterase (AChE). nih.gov
The this compound scaffold provides multiple attachment points for a linker and a second pharmacophore, making it an attractive starting point for developing bivalent ligands aimed at treating complex, multi-factorial diseases.
Preclinical Pharmacological Evaluation and Lead Optimization Strategies
Once a promising "hit" compound is identified through screening, it enters the lead optimization phase. The goal is to systematically modify the molecule's structure to improve its drug-like properties while maintaining or enhancing its potency. nih.gov This process involves a continuous cycle of design, synthesis, and testing.
A typical preclinical evaluation and lead optimization workflow for a lead compound derived from the this compound scaffold would include:
Potency and Selectivity Assessment: Initial hits are re-synthesized and tested to confirm their activity. Analogs are then synthesized to establish a structure-activity relationship (SAR), guiding modifications to maximize potency against the intended target and minimize activity against off-targets.
In Vitro ADME Profiling: The lead compound and its key analogs are evaluated for their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Key tests include:
Metabolic Stability: Assessed using liver microsomes to predict how quickly the compound will be broken down in the body. For example, some piperidine-based series have been found to suffer from poor microsomal stability, necessitating structural changes to block metabolic hotspots. chemrxiv.orgnih.gov
Solubility: Poor solubility can hinder absorption.
Permeability: Assessed to predict how well the compound can cross cell membranes.
In Vivo Pharmacokinetic Studies: Promising candidates are advanced to studies in animal models to determine how the drug is absorbed, distributed, and eliminated in a living system.
Efficacy and Toxicology Studies: The optimized lead compounds are tested in animal models of the disease to evaluate their therapeutic effect and to identify potential safety concerns. nih.gov
This iterative process of optimization is crucial for transforming a promising hit into a viable drug candidate ready for clinical development. nih.gov
The table below summarizes key parameters evaluated during the lead optimization phase for a hypothetical compound series.
| Compound | Target Affinity (Ki, nM) | Metabolic Stability (t½, min) | Cell Permeability (Papp, cm/s) | In Vivo Efficacy (Animal Model) |
| Initial Hit | 150 | < 5 | 0.5 x 10⁻⁶ | Not Active |
| Optimized Lead 1 | 12 | 25 | 2.1 x 10⁻⁶ | Moderate Activity |
| Optimized Lead 2 | 8 | > 60 | 5.5 x 10⁻⁶ | High Activity |
This is an interactive data table based on hypothetical data.
Emerging Research Directions and Future Perspectives in Heterocyclic Chemistry
Advancements in Sustainable and Green Chemistry Approaches for Piperidine (B6355638) Synthesis
The synthesis of piperidine derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and significant waste generation. jddhs.com The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on developing more environmentally benign and efficient synthetic routes. mdpi.comresearchgate.net Future research into the synthesis of 4-(4-Ethynylphenoxy)piperidine is expected to leverage these advancements.
Key green chemistry approaches applicable to piperidine synthesis include:
Catalytic Hydrogenation: The reduction of pyridine (B92270) precursors is a common method for creating the piperidine ring. mdpi.com Modern approaches utilize heterogeneous catalysts, such as a surface single-atom alloy Ru1CoNP catalyst, which can enable the conversion of bio-based platform chemicals like furfural into piperidine under mild conditions. nih.gov This avoids the need for stoichiometric metal hydride reagents, thus improving atom economy and reducing waste.
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot) minimizes the need for intermediate purification steps, thereby reducing solvent usage and energy consumption. researchgate.net Domino reactions, which combine processes like amide activation, reduction, and intramolecular nucleophilic substitution, offer an efficient, metal-free route to construct piperidine rings. researchgate.net
Use of Greener Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Water, supercritical fluids, and bio-based solvents are being explored for heterocyclic synthesis. mdpi.com While the low solubility of many organic reactants in water can be a challenge, its non-toxic and non-flammable nature makes it an ideal solvent for certain synthetic steps. mdpi.com
Energy-Efficient Methods: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com
The application of these principles could lead to a more sustainable production pathway for this compound, minimizing its environmental footprint.
| Green Chemistry Principle | Application in Piperidine Synthesis | Potential Benefit for this compound |
| Waste Prevention | One-pot reactions, tandem catalysis | Reduced solvent waste from intermediate purifications |
| Atom Economy | Catalytic hydrogenation of pyridines | Higher efficiency, less reagent waste |
| Less Hazardous Synthesis | Use of non-toxic catalysts and reagents | Improved safety profile of the synthesis process |
| Safer Solvents & Auxiliaries | Replacing volatile organic compounds with water or bio-solvents | Reduced environmental pollution and health risks |
| Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature | Lower energy consumption and production costs |
Integration of Chemoinformatics and Artificial Intelligence in Compound Design and Activity Prediction
Key applications of AI in the context of designing molecules based on the this compound scaffold include:
Generative Chemistry: AI models, particularly generative adversarial networks (GANs) and reinforcement learning (RL), can design novel molecules de novo. nih.gov By providing the model with a set of desired properties (e.g., high binding affinity for a specific target, optimal solubility), algorithms can generate new chemical structures that meet these criteria, using the this compound core as a starting point for exploration. nih.govtechnologynetworks.com
Predictive Modeling: Machine learning algorithms, such as graph neural networks, can be trained on large datasets of known compounds to predict various properties. astrazeneca.com This includes predicting absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as potential toxicity, long before a compound is synthesized. elsevier.com This allows researchers to prioritize candidates with a higher probability of success, saving time and resources. nih.gov
Virtual High-Throughput Screening (vHTS): AI can screen vast virtual libraries of compounds against a biological target to identify potential hits. nih.gov This computational approach is significantly faster and less expensive than experimental high-throughput screening.
Structure-Activity Relationship (SAR) Analysis: AI tools can help chemists understand the complex relationships between a molecule's structure and its biological activity, guiding the optimization of lead compounds. elsevier.com For instance, an AI model could suggest modifications to the piperidine or ethynylphenoxy portions of the molecule to enhance its interaction with a target protein.
Exploration of Polymeric and Material Science Applications of Ethynyl- and Piperidine-Containing Moieties
The unique structural features of this compound—the heterocyclic piperidine ring and the reactive terminal ethynyl (B1212043) group—make it a valuable building block for advanced materials. scbt.comacs.org Both moieties can impart specific and desirable properties to polymers and other materials. scbt.commerckmillipore.com
Role of the Ethynyl Moiety: The carbon-carbon triple bond of the ethynyl group is a versatile functional handle for polymerization and material functionalization.
Conjugated Polymers: Ethynyl groups can be incorporated into the backbone of polymers, such as poly(aryleneethynylene)s, creating highly conjugated systems. researchgate.net These materials often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics like light-emitting diodes (LEDs), field-effect transistors, and sensors. researchgate.net The introduction of ethynylene spacers can lead to the adoption of more planar polymer structures, which can tune the material's band gap. mdpi.comnih.gov
Cross-Linking: The ethynyl group can undergo thermal or catalytic cross-linking reactions. acs.org This allows for the creation of robust, thermosetting resins with high thermal stability and mechanical strength.
"Click" Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" reaction. This allows for the straightforward and efficient functionalization of surfaces or other polymers with molecules containing the this compound unit. acs.org
Role of the Piperidine Moiety: The piperidine ring can also contribute to the final properties of a material.
Polymer Building Block: Piperidine derivatives are used in the development of various polymers and resins, contributing to material durability and performance. scbt.comatamanchemicals.com They can be incorporated into high-performance materials and flame retardants. atamanchemicals.com
Catalysis and Basicity: The basic nitrogen atom in the piperidine ring can act as a catalytic site or a proton scavenger within a material.
Stabilizers: Certain piperidine derivatives, known as Hindered Amine Light Stabilizers (HALS), are used to protect plastics from degradation caused by UV light and oxidation. atamanchemicals.com
The combination of these two moieties in a single molecule opens up possibilities for creating multifunctional materials, such as processable and reactive polymers that can be functionalized post-polymerization via click chemistry. acs.org
| Functional Moiety | Property Conferred to Material | Potential Application |
| Ethynyl Group | Electronic conjugation, cross-linking ability, reactivity in "click" chemistry | Organic semiconductors, high-performance thermosets, functionalized surfaces |
| Piperidine Ring | Durability, thermal stability, basicity, UV protection | High-performance resins, catalytic materials, polymer stabilizers |
Development of Novel Assays for Comprehensive Biological Activity Characterization
To fully understand the therapeutic potential of this compound, a comprehensive characterization of its biological activity is essential. The development of novel and sophisticated assays allows for a deeper and more accurate assessment of how a compound interacts with biological systems. The piperidine scaffold is present in numerous approved drugs, highlighting its importance in medicinal chemistry. atamanchemicals.comresearchgate.net
Future research will likely employ a suite of advanced assays to characterize this compound:
High-Throughput Screening (HTS): Initial screening of the compound against large panels of biological targets (e.g., receptors, enzymes) can quickly identify potential biological activities. This approach is often used in the early stages of drug discovery to find "hit" compounds. researchgate.net
Radioligand Binding Assays: These assays are used to determine the affinity (often expressed as a Kᵢ value) of a compound for a specific receptor. nih.gov By using a radiolabeled ligand that is known to bind to the target, the assay can measure how effectively the test compound displaces it, providing a quantitative measure of binding potency.
Functional Assays: Beyond simple binding, functional assays measure the downstream effect of a compound on its target. For example, a calcium mobilization assay can determine if a compound binding to a G-protein coupled receptor (GPCR) acts as an agonist or an antagonist. nih.gov
In Vitro ADME Assays: Early assessment of a compound's metabolic stability (e.g., using liver microsomes) and plasma protein binding is crucial for predicting its pharmacokinetic behavior in vivo. nih.gov
A study on related piperidine-containing derivatives identified immunostimulating activity with low toxicity, suggesting that assays measuring effects on lymphocyte subpopulations and other immune parameters could be highly relevant for this compound. researchgate.net The development of more sensitive and higher-throughput versions of these assays will enable a more complete and nuanced understanding of the compound's biological profile, guiding its potential development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Ethynylphenoxy)piperidine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where piperidine reacts with a functionalized aryl halide (e.g., 4-ethynylphenol derivatives) under basic conditions (e.g., NaOH or K₂CO₃). Solvent choice (e.g., DCM or THF) and temperature control (40–80°C) are critical for minimizing side reactions. Purification typically involves column chromatography or recrystallization .
- Optimization : Use factorial design to systematically vary parameters (temperature, solvent polarity, base strength) and analyze yield via HPLC or NMR. Statistical tools like ANOVA can identify significant factors .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR : Confirm regiochemistry via proton shifts (e.g., ethynyl proton at ~2.5–3.0 ppm, piperidine protons at 1.5–3.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- HPLC : Assess purity (>95% by area normalization) using reverse-phase columns .
Q. What safety protocols are essential when handling this compound in the lab?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
- Store in inert atmospheres (argon) to prevent ethynyl group oxidation.
- Follow protocols for spill containment (e.g., absorbent materials, neutralization) .
Advanced Research Questions
Q. How does the ethynyl group in this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insight : The ethynyl group enables Sonogashira or Huisgen cycloaddition reactions, forming carbon-carbon or heterocyclic bonds. Computational modeling (DFT) predicts regioselectivity and electronic effects (e.g., electron-withdrawing substituents enhance reaction rates) .
- Experimental Validation : Compare reaction yields with/without palladium catalysts. Monitor intermediates via in situ IR spectroscopy .
Q. What strategies resolve contradictions in bioactivity data for piperidine derivatives like this compound?
- Data Analysis :
- Meta-Analysis : Aggregate results from multiple studies (e.g., IC₅₀ variations in receptor binding assays) to identify outliers.
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity discrepancies .
- Experimental Replication : Standardize assay conditions (pH, temperature) to minimize variability .
Q. How can computational tools improve the design of this compound analogs for targeted drug delivery?
- Methods :
- Molecular Dynamics (MD) : Simulate membrane permeability and binding to target proteins (e.g., GPCRs).
- Docking Studies : Use AutoDock Vina to predict binding poses and affinity.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., BBB penetration) .
Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity?
- Scale-Up Issues :
- Chiral Resolution : Use chiral chromatography or enzymatic resolution to separate enantiomers.
- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction intermediates .
Methodological Recommendations
- Experimental Design : Use fractional factorial designs to efficiently explore multi-variable systems (e.g., solvent/base/catalyst combinations) .
- Data Integrity : Employ blockchain-based lab notebooks for tamper-proof data recording .
- Collaborative Tools : Leverage platforms like SciFinder or Reaxys for literature mining and reaction pathway validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
